1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
1-benzyl-7-bromo-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-7-12-9-14(18)17(15(12)13)10-11-5-2-1-3-6-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDTDRQOGVDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)N(C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447816-61-6 | |
| Record name | 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromoindole and benzyl bromide.
Cyclization: The resulting N-benzyl-7-bromoindole undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of indole compounds, including 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one, exhibit significant antimicrobial properties. A study demonstrated that certain indole derivatives showed potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values of these compounds were found to be notably low, indicating their potential as effective antimicrobial agents in treating resistant bacterial infections .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-benzyl-7-bromo... | S. aureus ATCC 25923 | 3.90 |
| S. aureus ATCC 43300 (MRSA) | <1 |
Neuroprotective Properties
The neuroprotective effects of indole derivatives have been studied extensively. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. These compounds are believed to modulate neurotransmitter systems and exhibit antioxidant activity, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Table 2: Neuroprotective Effects of Indole Derivatives
| Compound | Model System | Effect |
|---|---|---|
| 1-benzyl-7-bromo... | Neuronal cell lines | Reduced apoptosis |
| Animal models | Improved cognitive function |
Receptor Binding Studies
The compound has also been evaluated for its affinity towards various receptors, particularly the melatonin receptors (MT1 and MT2). Binding studies suggest that derivatives containing the indole structure can interact with these receptors, influencing sleep regulation and circadian rhythms. The binding affinity of these compounds is crucial for developing new therapeutic agents targeting sleep disorders .
Table 3: Binding Affinity of Indole Derivatives
| Compound | Receptor Type | IC50 (nM) |
|---|---|---|
| 1-benzyl-7-bromo... | MT1 | 0.527 |
| MT2 | 0.268 |
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of indole derivatives were synthesized and tested against various strains of bacteria. The results highlighted the superior efficacy of certain compounds over traditional antibiotics, particularly against resistant strains like MRSA. This suggests a potential shift towards using indole-based compounds in clinical settings to combat antibiotic resistance .
Case Study 2: Neuroprotection in Animal Models
Another study involved evaluating the neuroprotective effects of indole derivatives in an animal model of Alzheimer's disease. The administration of these compounds resulted in significant improvements in cognitive function and a reduction in amyloid plaque formation, indicating their therapeutic potential for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Features of 1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one and Analogs
Key Observations :
- Position 3: Substitutions here (e.g., imidazole, pyrrole, or aryl groups) are critical for target engagement. For example, the imidazole group in TLK2 inhibitors enhances hydrogen bonding , while the 4-methoxyphenylaminomethylidene group in JK3/32 likely modulates HCV p7 channel activity .
- Halogenation : Bromine at position 7 (target compound) vs. position 5 () alters electronic properties and binding specificity. Bromobenzoyl at position 7 () introduces a bulkier substituent, which may hinder target access compared to the smaller bromo group .
Challenges and Opportunities
- Selectivity : Bromine at position 7 may improve selectivity for bromodomain-containing proteins but could increase off-target effects compared to smaller substituents .
- Optimization: Hybrid strategies (e.g., combining indolinone with HDAC/VEGFR inhibitors) show promise in overcoming resistance mechanisms .
Biological Activity
1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, characterized by its unique structural features that include a benzyl group and a bromine atom. This compound has garnered attention for its potential biological activities, which include antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Molecular Formula: C15H12BrNO
Molecular Weight: 302.17 g/mol
CAS Number: 1447816-61-6
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for MRSA have been reported as low as 1 μg/mL, indicating potent antimicrobial activity .
| Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 1 | Effective against MRSA |
| Mycobacterium tuberculosis | 0.98 | Significant activity noted |
| Candida albicans | 7.80 | Moderate antifungal activity |
| Escherichia coli | >100 | Inactive against Gram-negative bacteria |
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the bromine atom enhances its reactivity and potential binding affinity to target proteins involved in tumor proliferation and microbial resistance .
Case Studies
Several studies have highlighted the promising applications of this compound:
- Anticancer Study : A study published in Compounds demonstrated that derivatives of indole compounds, including this compound, showed significant antiproliferative effects against various cancer cell lines. The study emphasized the compound's role in inhibiting tumor growth in xenograft models .
- Antimicrobial Evaluation : Research conducted on the antimicrobial efficacy of this compound revealed it to be effective against both standard and resistant strains of bacteria. The study indicated that modifications to the indole structure could enhance its antimicrobial properties further .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include the benzyl CH₂ (δ ~4.5–5.0 ppm) and the ketone carbonyl (δ ~200 ppm in ¹³C). Bromine’s deshielding effect alters aromatic proton shifts .
- X-ray Crystallography : Resolves regiochemistry; e.g., the 7-bromo vs. 5-bromo isomer can be distinguished via crystal packing analysis .
- HRMS : Confirms molecular ion ([M+H]⁺) and isotopic pattern (Br’s characteristic 1:1 doublet).
How can researchers address challenges in the purification of this compound due to its physicochemical properties?
Advanced Research Question
Challenges : Low solubility in polar solvents; co-elution with byproducts.
Solutions :
- Gradient Chromatography : Use silica gel with hexane/EtOAc (8:2 to 6:4) to resolve nonpolar impurities.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to enhance crystal yield.
- HPLC-PDA : Employ C18 columns with acetonitrile/water gradients for high-purity isolation .
What are the observed biological activities of structurally similar indole derivatives, and what does this imply for target-oriented studies?
Advanced Research Question
- Antimicrobial Activity : Analogous 7-bromoindoles exhibit MIC values of 2–8 µg/mL against S. aureus via membrane disruption .
- Receptor Binding : 1-Benzylindoles show CB₁ receptor affinity (Kᵢ ~17–23 nM), suggesting potential neurological applications .
Implications : - The benzyl group may enhance lipophilicity, improving blood-brain barrier penetration.
- Bromine’s electron-withdrawing effect could modulate metabolic stability .
What strategies are effective for modifying the benzyl group at the 1-position to study structure-activity relationships (SAR)?
Advanced Research Question
- Electron-Donating Substituents : Introduce -OCH₃ or -NH₂ to enhance solubility and H-bonding interactions.
- Bioisosteric Replacement : Replace benzyl with heteroaryl groups (e.g., pyridyl) to reduce toxicity.
- Click Chemistry : Attach triazole moieties via CuAAC reactions for library diversification .
Case Study : 1-(4-Fluorobenzyl) analogs showed 3-fold higher enzyme inhibition than the parent compound .
How do solvent polarity and temperature affect the stability of this compound during storage and reactions?
Basic Research Question
- Storage : Stable in anhydrous DCM at –20°C for >6 months. Avoid DMSO due to slow ketone oxidation.
- Reaction Conditions :
What computational methods support the prediction of this compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Models binding to CB₁ receptors, identifying key residues (e.g., Phe200) for hydrophobic interactions .
- QSAR Modeling : Correlates substituent electronegativity (Hammett σ) with IC₅₀ values to guide analog design.
- DFT Calculations : Predicts regioselectivity in electrophilic substitution reactions (e.g., nitration at C5 vs. C7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
